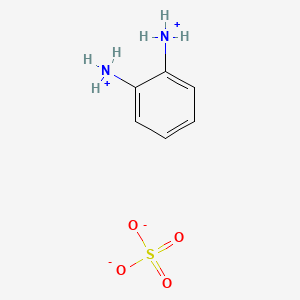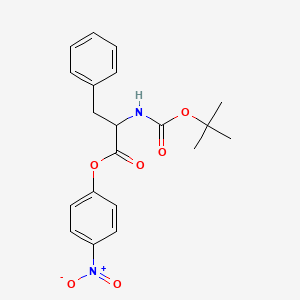
4-Nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate is an organic compound that features a nitrophenyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenylpropanoate moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate typically involves the following steps:
Protection of the Amino Group: The amino group of 2-amino-3-phenylpropanoic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide.
Esterification: The Boc-protected amino acid is then esterified with 4-nitrophenol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-Nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Trifluoroacetic acid (TFA).
Substitution: Nucleophiles like amines or thiols.
Major Products
Hydrolysis: 2-(tert-butoxycarbonylamino)-3-phenylpropanoic acid and 4-nitrophenol.
Deprotection: 2-amino-3-phenylpropanoic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
4-Nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate has several applications in scientific research:
作用機序
The mechanism of action of 4-Nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate involves its hydrolysis and deprotection reactions. In biological systems, esterases can hydrolyze the ester bond, releasing 4-nitrophenol and the Boc-protected amino acid. Subsequent deprotection of the Boc group yields the free amine, which can interact with various molecular targets and pathways .
類似化合物との比較
Similar Compounds
4-Nitrophenyl 2-(tert-butoxycarbonylamino)-3-methylpropanoate: Similar structure but with a methyl group instead of a phenyl group.
4-Nitrophenyl 2-(tert-butoxycarbonylamino)-3-ethylpropanoate: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
4-Nitrophenyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate is unique due to the presence of both a nitrophenyl group and a Boc-protected amino group, which allows for selective reactions and modifications. This makes it particularly useful in the synthesis of complex molecules and in studies involving enzyme kinetics and drug development .
特性
IUPAC Name |
(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6/c1-20(2,3)28-19(24)21-17(13-14-7-5-4-6-8-14)18(23)27-16-11-9-15(10-12-16)22(25)26/h4-12,17H,13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIWWFMMLBBICG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
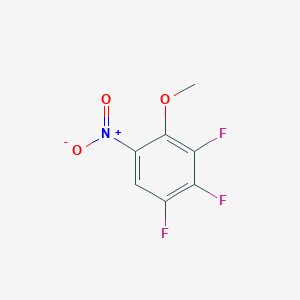
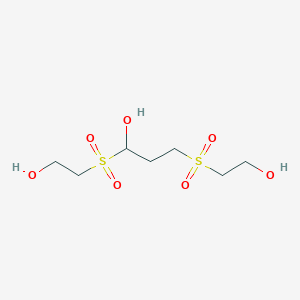
![Urea,N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]-](/img/structure/B7887594.png)
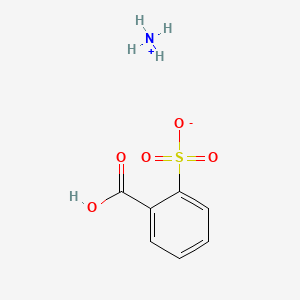
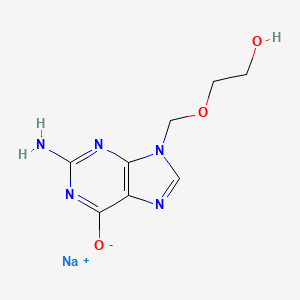
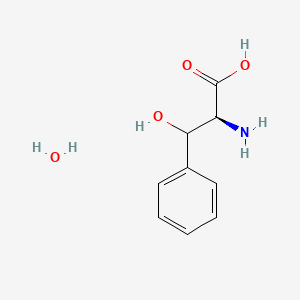
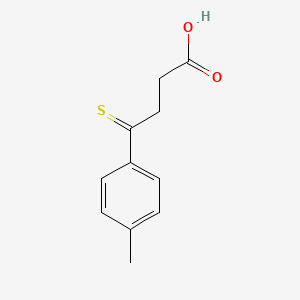
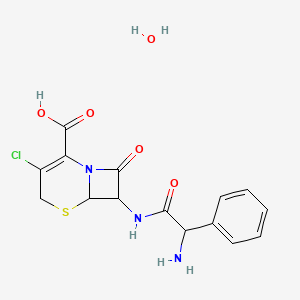
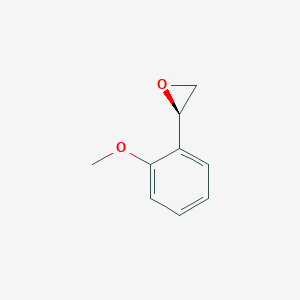
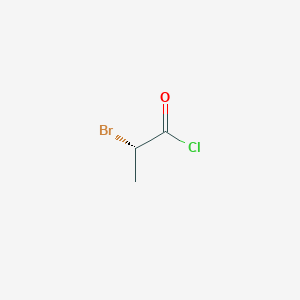
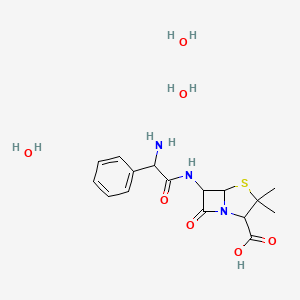
![5-(tert-Butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid](/img/structure/B7887645.png)

